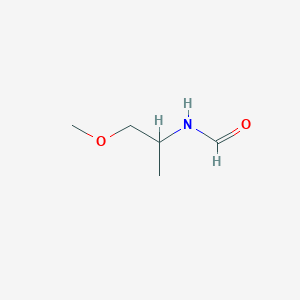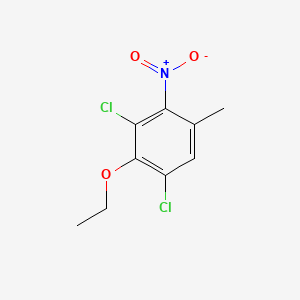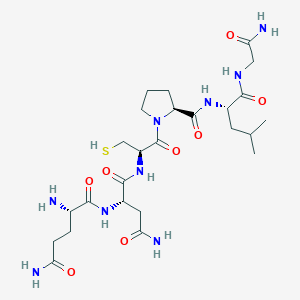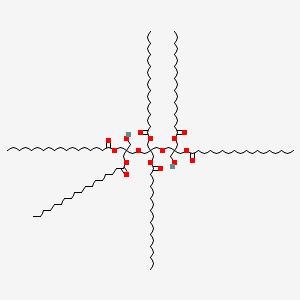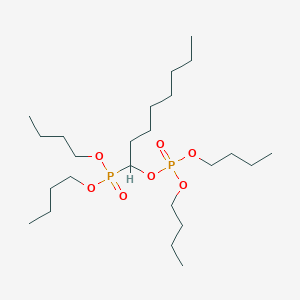
1-(Dibutoxyphosphinooxy)octylphosphonic acid dibutyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Dibutoxyphosphinooxy)octylphosphonic acid dibutyl ester is a chemical compound with the molecular formula C24H52O7P2 and a molecular weight of 514.61 g/mol . This compound contains a total of 84 atoms, including 52 hydrogen atoms, 24 carbon atoms, 6 oxygen atoms, and 2 phosphorus atoms . It is known for its unique structure and properties, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Dibutoxyphosphinooxy)octylphosphonic acid dibutyl ester typically involves the reaction of octylphosphonic acid with dibutyl phosphite under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the ester bond. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and precise control of reaction parameters. The process includes the purification of the final product through techniques such as distillation or crystallization to achieve high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
1-(Dibutoxyphosphinooxy)octylphosphonic acid dibutyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium or platinum and are carried out under inert atmospheres.
Major Products Formed
The major products formed from these reactions include various phosphonic acid derivatives, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1-(Dibutoxyphosphinooxy)octylphosphonic acid dibutyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mecanismo De Acción
The mechanism of action of 1-(Dibutoxyphosphinooxy)octylphosphonic acid dibutyl ester involves its interaction with molecular targets such as enzymes or receptors. The compound can modulate biochemical pathways by binding to specific sites, leading to changes in cellular functions. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
1-Octylphosphonic acid: A related compound with similar structural features but different functional groups.
Dibutyl phosphite: Another related compound used in the synthesis of phosphonic acid esters.
Uniqueness
1-(Dibutoxyphosphinooxy)octylphosphonic acid dibutyl ester is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields .
Propiedades
Número CAS |
74038-39-4 |
|---|---|
Fórmula molecular |
C24H52O7P2 |
Peso molecular |
514.6 g/mol |
Nombre IUPAC |
dibutyl 1-dibutoxyphosphoryloctyl phosphate |
InChI |
InChI=1S/C24H52O7P2/c1-6-11-16-17-18-19-24(32(25,27-20-12-7-2)28-21-13-8-3)31-33(26,29-22-14-9-4)30-23-15-10-5/h24H,6-23H2,1-5H3 |
Clave InChI |
QNOZMWDCWIPPNY-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC(OP(=O)(OCCCC)OCCCC)P(=O)(OCCCC)OCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{[(Benzyloxy)carbonyl]amino}-N-(3-oxobutanoyl)-L-alanine](/img/structure/B14459060.png)
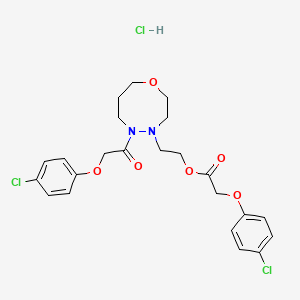
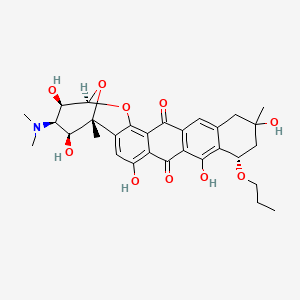
![3H-Indolium, 1,3,3-trimethyl-2-[2-(2-methyl-1H-indol-3-yl)ethenyl]-, acetate](/img/structure/B14459071.png)
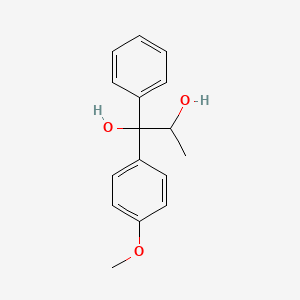
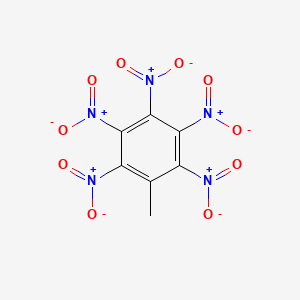
![1(2H)-Naphthalenone, 2-[(2-bromophenyl)methylene]-3,4-dihydro-](/img/structure/B14459101.png)
![2,6-Dichloro-4-[chloro(difluoro)methyl]pyridine](/img/structure/B14459108.png)
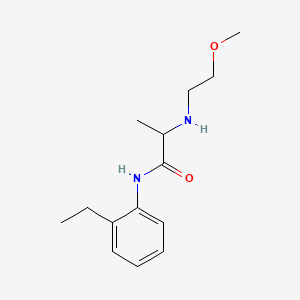
![Ethyl 2-[ethoxy(dimethyl)silyl]propanoate](/img/structure/B14459123.png)
